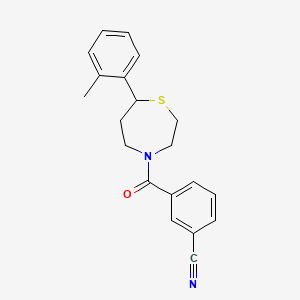
3-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“o-Tolyl benzonitrile (OTBN)” is a common building block for the synthesis of the sartan series of drug molecules (Angiotensin receptor blockers - ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan . These drugs are used to treat hypertension, a medical condition in which the blood pressure against the artery wall is high enough to increase the risk of heart disease and stroke .
Synthesis Analysis
The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst . The Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block .Chemical Reactions Analysis
The synthesis of OTBN involves Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi and Kumada reactions .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
The compound undergoes 1,3-dipolar cycloaddition reactions to form isoxazoline spiro adducts. These cycloadditions are completely regioselective, leading to the formation of 3,4-dihydro-2H,4′H-spiro[benzo[f][1,2]thiazepine-5,5′-isoxazole] 1,1-dioxide cycloadducts. This showcases its potential in synthesizing complex chemical structures with high selectivity (Ryan, Francis & Savage, 2014).
Development of Screening Libraries
1,4-Thiazepanes and thiazepanones, like the compound , are recognized for their 3D character and are underrepresented in screening libraries. They have been identified as new BET bromodomain ligands, indicating their potential use in developing diverse screening libraries for pharmaceutical research (Pandey et al., 2020).
Photochemical Applications
The compound is involved in photochemical reactions, such as the formation of oxazolines and β-amino-chalcones upon irradiation, indicating its utility in photochemistry research (Giezendanner, Rosenkranz, Hansen & Schmid, 1973).
Binary Reducing Agents
Benzonitrile compounds, similar to the one , are used as binary reducing agents in chemical transformations. They are involved in selective, partial, or tandem reductions of bifunctional compounds, showcasing their versatility in organic synthesis (Snelling et al., 2015).
Corrosion Inhibition Studies
Benzonitrile derivatives are studied for their effectiveness as corrosion inhibitors, which could indicate potential applications for similar compounds in material science and engineering (Chaouiki et al., 2018).
Eigenschaften
IUPAC Name |
3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-15-5-2-3-8-18(15)19-9-10-22(11-12-24-19)20(23)17-7-4-6-16(13-17)14-21/h2-8,13,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINOXQORRYKHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

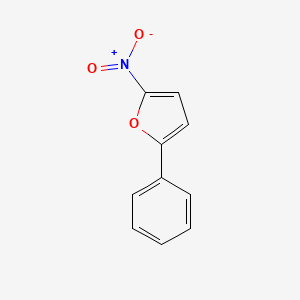
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/no-structure.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2817617.png)
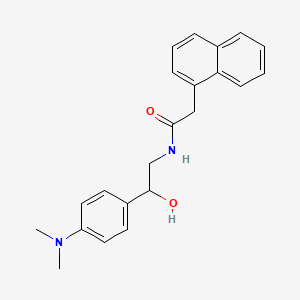
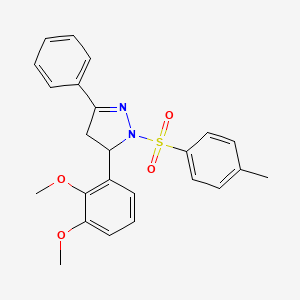

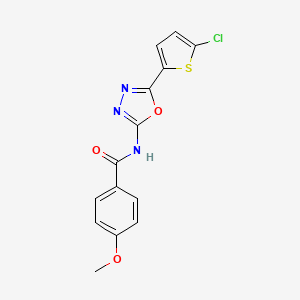
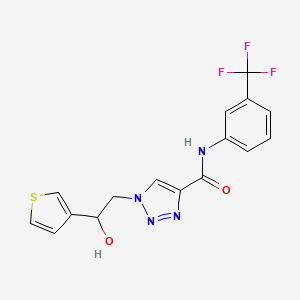
![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)
![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)
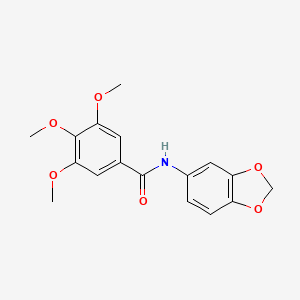

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2817632.png)
![6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide](/img/structure/B2817633.png)